molecular formula C11H20O4 B13733010 Dimethyl 2,2,4-trimethyladipate CAS No. 29713-25-5

Dimethyl 2,2,4-trimethyladipate

Cat. No.: B13733010
CAS No.: 29713-25-5
M. Wt: 216.27 g/mol
InChI Key: UJDNTFQWEQKSCL-UHFFFAOYSA-N
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Description

Dimethyl 2,2,4-trimethyladipate (CAS 29713-25-5) is a branched ester derived from adipic acid, featuring three methyl groups at positions 2, 2, and 4 on the adipate backbone. This compound is structurally distinct due to its branching, which influences its physical properties (e.g., boiling point, solubility) and chemical reactivity. It is primarily utilized in industrial applications such as polymer plasticizers, solvents, or intermediates in organic synthesis .

Properties

CAS No.

29713-25-5

Molecular Formula

C11H20O4

Molecular Weight

216.27 g/mol

IUPAC Name

dimethyl 2,2,4-trimethylhexanedioate

InChI

InChI=1S/C11H20O4/c1-8(6-9(12)14-4)7-11(2,3)10(13)15-5/h8H,6-7H2,1-5H3

InChI Key

UJDNTFQWEQKSCL-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)OC)CC(C)(C)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2,2,4-trimethyladipate can be synthesized through the esterification of 2,2,4-trimethyladipic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to drive the esterification to completion. The reaction can be represented as follows:

2,2,4-Trimethyladipic acid+2CH3OHDimethyl 2,2,4-trimethyladipate+2H2O\text{2,2,4-Trimethyladipic acid} + 2 \text{CH}_3\text{OH} \rightarrow \text{this compound} + 2 \text{H}_2\text{O} 2,2,4-Trimethyladipic acid+2CH3​OH→Dimethyl 2,2,4-trimethyladipate+2H2​O

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,2,4-trimethyladipate undergoes various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst to yield 2,2,4-trimethyladipic acid and methanol.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, typically in the presence of a catalyst such as sodium methoxide.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohol and a catalyst like sodium methoxide.

    Reduction: Reducing agents such as LiAlH4.

Major Products Formed

    Hydrolysis: 2,2,4-Trimethyladipic acid and methanol.

    Transesterification: New esters depending on the alcohol used.

    Reduction: 2,2,4-Trimethylhexanediol.

Scientific Research Applications

Dimethyl 2,2,4-trimethyladipate has several applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl 2,2,4-trimethyladipate primarily involves its ester bonds, which can undergo hydrolysis to release the corresponding acid and alcohol. This hydrolysis can be catalyzed by enzymes such as esterases in biological systems. The released products can then participate in various metabolic pathways, contributing to the compound’s effects.

Comparison with Similar Compounds

Adipate esters are widely used in materials science and organic chemistry. Below is a systematic comparison of dimethyl 2,2,4-trimethyladipate with structurally analogous compounds, focusing on molecular features, physical properties, and applications.

Structural and Molecular Comparisons

Table 1: Key Structural and Molecular Data
Compound Name CAS Number Alkyl Groups Molecular Formula Molecular Weight (g/mol) Branching Pattern
This compound 29713-25-5 Methyl C₁₁H₁₈O₄ 214.26 2,2,4-trimethyl
Diethyl 2,2,4-trimethyladipate 26635-53-0 Ethyl C₁₄H₂₄O₄ 256.34 2,2,4-trimethyl
Diisopropyl adipate 6938-94-9 Isopropyl C₁₂H₂₂O₄ 230.30 Linear adipate backbone
Dioctyl 2,2,4-trimethyladipate 26635-50-7 Octyl C₂₄H₄₄O₄ 396.61 2,2,4-trimethyl

Key Observations :

  • Branching vs. Linear Chains: this compound and its diethyl/dioctyl analogs share a branched backbone, while diisopropyl adipate lacks this feature. Branching reduces crystallinity and enhances solubility in nonpolar media .
  • Alkyl Group Impact : Methyl esters (e.g., this compound) are more volatile than ethyl or octyl derivatives, making them suitable for low-temperature applications. Dioctyl derivatives exhibit higher hydrophobicity, ideal for lubricants or coatings .
Cyclization Behavior

Evidence from the synthesis of trimethylcyclopentanones (via cyclization of trimethyladipic acids) reveals that positional isomerism (2,2,4 vs. 2,4,4) affects reaction efficiency. For instance:

  • 2,2,4-Trimethyladipic acid yields 67% 2,2,4-trimethylcyclopentanone.
  • 2,4,4-Trimethyladipic acid yields 78% 2,4,4-trimethylcyclopentanone .

This suggests that this compound may exhibit lower cyclization efficiency compared to its 2,4,4-isomer due to steric hindrance from methyl group positioning.

Ester Hydrolysis

Branched esters like this compound are less prone to hydrolysis than linear esters (e.g., di-n-butyl adipate) due to steric protection of the ester bond. However, they are more reactive than bulky derivatives like dioctyl adipate .

Table 2: Application Profiles
Compound Name Primary Applications Advantages Over Linear Analogs
This compound Polymer plasticizers, solvent carriers Enhanced thermal stability, low viscosity
Diethyl 2,2,4-trimethyladipate Specialty solvents, fuel additives Balanced volatility and solubility
Diisopropyl adipate Cosmetics, pharmaceuticals Low toxicity, biocompatibility
Dioctyl 2,2,4-trimethyladipate Lubricants, coatings High hydrophobicity, long-term stability

Critical Analysis :

  • Plasticizers : this compound’s branching improves compatibility with polyvinyl chloride (PVC) compared to linear adipates, reducing migration issues .
  • Environmental Impact : Branched esters generally exhibit slower biodegradation than linear analogs, raising concerns in ecological applications .

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